![molecular formula C18H15ClN4O2 B2646836 4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021207-65-7](/img/structure/B2646836.png)
4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been explored. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Such studies are crucial for identifying potential lead compounds in drug discovery processes (Flefel et al., 2018).
Antimicrobial and Antifungal Activity
Research on novel Linezolid-like analogues synthesized from pyrazine-2-carboxamide and other intermediates has shown significant in vitro antimicrobial and antifungal activities against various organisms. The incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine has been found to enhance biological activities, highlighting the potential of these compounds in developing new antimicrobial agents (Rajurkar & Pund, 2014).
Cytotoxicity and Drug Delivery
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery, particularly for melanotic melanoma. These compounds demonstrated enhanced cytotoxicity against melanoma cells compared to the parent compounds, supporting the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma therapy (Wolf et al., 2004).
Synthesis and Structure Analysis
Studies on the synthesis and structural analysis of heterocyclic compounds, such as pyridazine analogs, have underscored their significance in medicinal chemistry due to their pharmaceutical importance. These compounds are characterized using various spectroscopic techniques, and their structures are confirmed by X-ray diffraction, providing insights into their potential applications in drug design (Sallam et al., 2021).
Anticancer Activity
The synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives have been conducted through molecular docking studies. This research aims to discover potent antioxidants and explore their potential as anticancer agents, demonstrating the importance of structural modification in enhancing biological activities (Mehvish & Kumar, 2022).
properties
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASJIOABWVPHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.